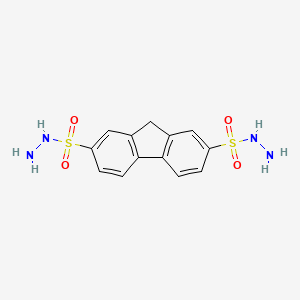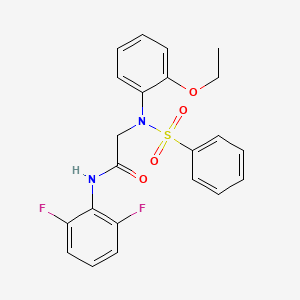![molecular formula C12H15BrN2O2S B4535065 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B4535065.png)
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide
Descripción general
Descripción
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide: is a synthetic organic compound that features a bromine atom, a thiophene ring, and a pyrrolidinone moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring suggests potential electronic properties, while the pyrrolidinone moiety is often associated with biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide typically involves multiple steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of the Carboxamide: The brominated thiophene is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Attachment of the Pyrrolidinone Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolidinone moiety is introduced. This can be achieved by reacting the carboxamide with a suitable pyrrolidinone derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Pyrrolidinone alcohols.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Biology and Medicine:
Drug Discovery: The pyrrolidinone moiety is a common feature in bioactive compounds, making this compound a potential candidate for drug development.
Biological Probes: Can be used to study biological pathways and interactions due to its unique structure.
Industry:
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds.
Agriculture: May be explored for use in agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, the compound may interact with various molecular targets such as enzymes or receptors. The pyrrolidinone moiety could facilitate binding to protein active sites, while the thiophene ring may interact with hydrophobic regions of the target molecule. The bromine atom could also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness: The unique combination of the bromine atom, thiophene ring, and pyrrolidinone moiety in 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide provides distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
IUPAC Name |
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2S/c13-10-5-4-9(18-10)12(17)14-6-2-8-15-7-1-3-11(15)16/h4-5H,1-3,6-8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZGLNXIHOWLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}butanamide](/img/structure/B4534992.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4534996.png)

![N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4535013.png)


![N-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4535038.png)
![(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4535040.png)
![N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4535048.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B4535060.png)
![N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide](/img/structure/B4535062.png)
![4-({3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4535075.png)
